molecular formula C21H22N4O3 B2933354 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 895833-72-4

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2933354
CAS No.: 895833-72-4
M. Wt: 378.432
InChI Key: KDPMZQNQRWIKGT-UHFFFAOYSA-N
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Description

The compound 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione (hereafter referred to by its full IUPAC name) is a heterocyclic molecule featuring a tetrahydroquinazoline-dione core linked via a 3-oxo-propyl chain to a 4-phenylpiperazine moiety.

Properties

IUPAC Name

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)22-21(25)28/h1-9H,10-15H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPMZQNQRWIKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a suitable quinazoline derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

Spirocyclic Analogs (Compounds 13 and 14)
  • Structure : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its 3-chlorophenyl derivative (14) .
  • Comparison :
    • Core : The diazaspiro[4.5]decane-dione core replaces the tetrahydroquinazoline-dione, introducing spirocyclic rigidity.
    • Activity : The 3-chlorophenyl substitution in compound 14 may enhance 5-HT2A receptor selectivity due to increased lipophilicity and steric effects.
    • Pharmacokinetics : Spirocyclic cores often improve metabolic stability compared to linear systems like the target compound.
Triazolopyridinone Analogs (Impurities B and C)
  • Structure : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B) .
  • Substituent: Shared 4-phenylpiperazine-propyl chain suggests similar receptor binding but divergent solubility profiles.

Substituent Variations

Piperazine Ring Modifications
  • Methoxyphenyl Analog: describes a compound with a (2-methoxyphenyl)methylaminoethyl group, which may exhibit altered blood-brain barrier penetration compared to the target’s phenylpiperazine .
Piperidine vs. Piperazine
  • 3-[3-Oxo-3-(1,2,3,4-Tetrahydroquinolin-1-yl)Propyl]-2,3-Dihydro-1,3-Benzoxazol-2-One (BG16109): Replacing phenylpiperazine with tetrahydroquinoline reduces serotonin receptor affinity but may improve dopamine receptor interactions .

Pharmacological Implications

  • 5-HT Receptor Affinity: The target compound’s phenylpiperazine group aligns with known 5-HT1A/2A ligands (e.g., aripiprazole analogs). Molecular modeling suggests its protonated form interacts with conserved aspartate residues in 5-HT receptors, similar to (+)-LSD .
  • Selectivity : Chlorophenyl-substituted analogs (e.g., compound 14) may exhibit higher 5-HT2A/2C selectivity due to enhanced hydrophobic interactions .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Core Structure Substituent Key Pharmacological Notes
Target Compound Tetrahydroquinazoline-2,4-dione 4-Phenylpiperazine Predicted 5-HT1A/2A affinity
Compound 14 Diazaspiro[4.5]decane-2,4-dione 4-(3-Chlorophenyl)piperazine Enhanced 5-HT2A selectivity
Impurity B (MM0421.02) Triazolo[4,3-a]pyridin-3(2H)-one 4-Phenylpiperazine Reduced H-bonding capacity
BG16109 2,3-Dihydro-1,3-benzoxazol-2-one 1,2,3,4-Tetrahydroquinoline Potential dopamine receptor activity

Biological Activity

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities including antimicrobial, antiviral, and anticancer effects.

Structural Characteristics

The compound has the following molecular characteristics:

PropertyValue
Molecular FormulaC21H22N4O2
Molecular Weight362.43 g/mol
LogP1.5616
Polar Surface Area45.97 Ų
Hydrogen Bond Acceptors5

The structure features a tetrahydroquinazoline core with a phenylpiperazine side chain, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydroquinazoline scaffold followed by the introduction of the phenylpiperazine moiety through nucleophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, related compounds have shown effective inhibition against Staphylococcus aureus and Candida albicans , with inhibition zones reported at 15 cm and 18 cm respectively .

Antiviral Activity

Studies have highlighted the antiviral potential of piperazine derivatives against various viruses. Notably, compounds structurally similar to this compound have been screened for activity against HIV-1 and other viruses. Some derivatives demonstrated moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1) .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies indicating that piperazine derivatives can inhibit tumor cell growth. For example, compounds with similar structures have been tested against human tumor cell lines such as KB and HepG2/A2, showing promising results in inhibiting cell proliferation .

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Antimicrobial Efficacy : A study synthesized a phenylpiperazine derivative that exhibited significant antimicrobial activity against common pathogens. The compound's efficacy was evaluated using disk diffusion methods, revealing substantial inhibition zones .
  • Antiviral Screening : Another investigation into piperazine derivatives found that certain compounds offered protection against viral infections in vitro. These studies employed various assays to quantify viral load reduction and cytotoxicity .
  • Cytotoxicity Evaluation : The cytotoxic effects of related compounds were assessed using MTT assays on various cancer cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of phenylpiperazine derivatives with carbonyl-containing intermediates. For example, similar heterocyclic compounds are synthesized using diethyl oxalate and sodium hydride in toluene under reflux conditions, followed by purification via column chromatography . Intermediates are characterized using NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm functional groups and molecular weight. X-ray crystallography may be used for structural elucidation of crystalline intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula accuracy. NMR spectroscopy (1H and 13C) identifies proton environments and carbon frameworks, particularly distinguishing between keto-enol tautomers in the tetrahydroquinazoline core. IR spectroscopy verifies carbonyl (C=O) and amine (N-H) stretches. For stereochemical analysis, NOESY or X-ray diffraction is recommended .

Advanced Research Questions

Q. How can researchers optimize reaction yields during large-scale synthesis of this compound?

  • Methodological Answer : Yield optimization requires adjusting solvent polarity (e.g., toluene vs. DMF), temperature gradients, and catalyst loading. For example, triethylamine is often used as a base to deprotonate intermediates, enhancing nucleophilic attack efficiency. Scaling up may require inert atmospheres (N2/Ar) to prevent oxidation. Pilot studies using fractional factorial designs can identify critical parameters (e.g., reaction time, stoichiometry) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). Researchers should conduct comparative studies using standardized protocols (e.g., CLSI guidelines for antifungal assays) and validate results with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability). Molecular docking (e.g., against 14-α-demethylase, PDB: 3LD6) can predict binding modes, guiding targeted in vitro experiments .

Q. What methodologies are recommended for impurity profiling and quantification in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection is standard for impurity identification. Pharmacopeial guidelines (e.g., USP) recommend using reference standards (e.g., Imp. B in MM0421.02) for calibration. For trace impurities (<0.1%), LC-MS/MS or GC-MS provides higher sensitivity. Accelerated stability studies (40°C/75% RH) help identify degradation products .

Q. How can molecular docking studies inform experimental design for evaluating biological activity?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict ligand-enzyme interactions, such as binding affinity to 14-α-demethylase, a target for antifungal agents. Researchers should validate docking results with site-directed mutagenesis or competitive inhibition assays. For example, if docking suggests hydrogen bonding with Ser-378, mutagenesis to alanine can test this interaction's functional relevance .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to assess the compound’s therapeutic index?

  • Methodological Answer : Use a sigmoidal dose-response model (e.g., Hill equation) to calculate EC50 (efficacy) and CC50 (cytotoxicity) in relevant cell lines. Include positive controls (e.g., fluconazole for antifungal assays) and replicate experiments (n ≥ 3) to ensure reproducibility. Statistical analysis (ANOVA with post-hoc tests) identifies significant differences between treatment groups .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological pH (e.g., phosphate buffer at pH 7.4) and temperature (37°C) to monitor degradation via HPLC. For in vivo extrapolation, conduct plasma stability assays using LC-MS to detect metabolites. Stability-indicating methods must resolve degradation products from the parent compound .

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